BenchChemオンラインストアへようこそ!

Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

asymmetric synthesis chiral resolution medicinal chemistry

This racemic 3,3-gem-difluoro-5-hydroxypiperidine building block combines a metabolically stabilizing gem-difluoro motif with two orthogonal handles (N-Boc and C5‑OH). The 3,3‑difluoro‑5‑hydroxy pattern delivers distinct 3D geometry, altered basicity (pKa shift 2–3 units), and hydrogen‑bonding capacity that regioisomers cannot replicate, enabling unique CNS‑targeted fragment elaboration. At ≥97% purity and with significantly shorter lead times vs. single enantiomers, it is the cost‑efficient procurement choice for hit‑to‑lead SAR campaigns where the C5 stereocenter will be oxidized, separated later, or is not yet critical.

Molecular Formula C10H17F2NO3
Molecular Weight 237.247
CAS No. 1258638-32-2
Cat. No. B571780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate
CAS1258638-32-2
Synonymstert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate
Molecular FormulaC10H17F2NO3
Molecular Weight237.247
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC(C1)(F)F)O
InChIInChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-7(14)4-10(11,12)6-13/h7,14H,4-6H2,1-3H3
InChIKeyNCHCRPISXZGPTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate (CAS 1258638-32-2): Core Building Block Attributes for Medicinal Chemistry Procurement


Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate (CAS 1258638-32-2) is a fluorinated piperidine building block bearing a Boc-protected amine, a gem-difluoro motif at the 3-position, and a secondary hydroxyl group at the 5-position . This heterocyclic scaffold serves as a key intermediate in the synthesis of diverse pharmaceutical compounds, where the strategic placement of fluorine atoms and the 5-hydroxy handle enables multiple downstream functionalization pathways [1]. The gem-difluoro substitution pattern is of particular interest in medicinal chemistry for modulating basicity, lipophilicity, and metabolic stability of drug candidates [2].

Why Generic Piperidine Building Blocks Cannot Substitute Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate in Rational Drug Design


Generic substitution of fluorinated piperidine building blocks is precluded by the unique conformational and physicochemical consequences of the 3,3-gem-difluoro motif coupled with the 5-hydroxy functional handle. Non-fluorinated or mono-fluorinated piperidine analogs exhibit markedly different basicity (pKa shifts of 2-3 units in gem-difluoro derivatives), altered hydrogen-bonding capacity, and divergent metabolic profiles [1]. The specific 3,3-difluoro-5-hydroxy substitution pattern provides a distinct 3D fragment geometry that cannot be replicated by regioisomers (e.g., 4,4-difluoro analogs) or positional hydroxyl variants, as demonstrated in recent chemoinformatic analyses of fluorinated piperidine fragments for fragment-based drug discovery campaigns [2].

Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Stereochemical Differentiation: Racemic Mixture Versus Single Enantiomer (5R) Form for Asymmetric Synthesis Applications

The target compound (CAS 1258638-32-2) is supplied as a racemic mixture containing both (5R) and (5S) enantiomers, whereas the comparator (5R)-tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate (CAS 2387560-06-5) is a single, stereochemically defined enantiomer. This difference is critical for procurement decisions depending on the synthetic objective: the racemic mixture provides a cost-effective entry point for achiral derivatization or subsequent chiral resolution, while the single enantiomer eliminates the need for separation in stereospecific syntheses .

asymmetric synthesis chiral resolution medicinal chemistry

Cost Efficiency: Racemic Mixture Offers Significant Price Advantage Over Single Enantiomer

Comparative analysis of commercial pricing reveals that the racemic target compound is approximately 8% less expensive per gram than the (5R) single enantiomer comparator at the 5 g scale. This cost differential reflects the additional synthetic steps or chiral resolution processes required to isolate the single enantiomer .

procurement economics building block sourcing medicinal chemistry

Synthetic Accessibility: Documented Methodology Enables Rapid Laboratory Synthesis

The synthesis of 5-hydroxy-3,3-difluoropiperidines has been established via iodolactonization of 2,2-difluoro-4-pentenoic acid to the corresponding γ-lactone, followed by transformation to the 5-hydroxy-3,3-difluoropiperidine core [1]. This methodology provides a reliable route for laboratories requiring custom-synthesized material when commercial supply is constrained or when isotopically labeled variants are needed. The N-Boc protected form is directly accessible from this synthetic sequence.

organic synthesis building block preparation medicinal chemistry

Chemoinformatic Profile: Distinct 3D Fragment Geometry Compared to Regioisomeric Fluoropiperidines

A comprehensive chemoinformatic analysis of fluorinated piperidines as 3D fragments for fragment-based drug discovery characterized the conformational and physicochemical properties of various fluoropiperidine scaffolds [1]. The 3,3-difluoro substitution pattern confers distinct three-dimensional geometry and altered basicity relative to 4,4-difluoro or 3-monofluoro analogs, enabling differential interactions with biological targets. The 5-hydroxy group further provides a vector for subsequent functionalization without compromising the favorable properties of the gem-difluoro motif [2].

fragment-based drug discovery 3D fragment library chemoinformatics

Supply Chain Differentiation: Geographic Sourcing and Lead Time Variability

Commercial availability data indicates that the target racemic compound is stocked in multiple geographic locations (UK, Germany, China) with lead times of 1-2 weeks for UK stock, whereas the (5R) enantiomer comparator carries a 8-12 week lead time for all quantities . This difference in supply chain responsiveness may influence procurement decisions for time-sensitive research programs.

supply chain procurement chemical sourcing

Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate: Evidence-Supported Application Scenarios for Procurement Decision-Making


Fragment-Based Drug Discovery Library Construction Requiring 3D Fluorinated Scaffolds

This building block is optimally deployed in fragment-based drug discovery (FBDD) campaigns where three-dimensional fluorinated piperidine fragments are required to probe protein binding sites. The 3,3-gem-difluoro motif provides distinct 3D geometry and altered basicity compared to non-fluorinated or mono-fluorinated analogs, as characterized in recent chemoinformatic analyses of fluoropiperidine fragment libraries [1]. The Boc-protected amine and 5-hydroxy group offer orthogonal functionalization handles for fragment elaboration following initial hit identification. Procurement of the racemic form at 97% purity provides sufficient quality for initial fragment screening while maintaining cost efficiency for library-scale purchases .

Synthesis of CNS-Penetrant Drug Candidates Leveraging Fluorinated Piperidine Scaffolds

Fluorinated piperidine derivatives have demonstrated utility in CNS drug discovery due to favorable brain penetration properties. Patent literature describes 5-substituted difluoropiperidine compounds with documented capacity to cross the blood-brain barrier [1]. The 3,3-difluoro-5-hydroxypiperidine scaffold serves as a versatile intermediate for constructing such CNS-targeted molecules, where the gem-difluoro substitution modulates basicity to optimize CNS penetration while the 5-hydroxy group provides a functional handle for introducing additional pharmacophoric elements. The racemic form is suitable for initial SAR exploration, with the option to transition to single enantiomers for advanced lead optimization.

Dual-Functional Handle Intermediate for Parallel Medicinal Chemistry Optimization

This compound provides two orthogonal functionalization handles—the Boc-protected amine at N1 and the free hydroxyl at C5—enabling parallel medicinal chemistry strategies where both vectors can be independently elaborated. The synthetic methodology for accessing 5-hydroxy-3,3-difluoropiperidines has been fully characterized in peer-reviewed literature, providing validated protocols for laboratories that may need to generate derivatives in-house [1]. The combination of the metabolically stabilizing gem-difluoro motif with a versatile hydroxyl handle makes this scaffold particularly valuable for lead optimization campaigns where metabolic stability and structural diversity are concurrently pursued. Procurement of the racemic building block at 97% purity from established commercial sources supports rapid SAR exploration .

Cost-Sensitive Early-Stage Medicinal Chemistry Exploration of Difluoropiperidine SAR

For early-stage medicinal chemistry programs where stereochemical outcomes are either irrelevant or will be controlled at later synthetic stages, the racemic form (CAS 1258638-32-2) offers measurable cost and lead time advantages over single enantiomer comparators. The approximately 8% lower cost per gram at 5 g scale and 6-10 week shorter lead time compared to the (5R) enantiomer [1] enable more efficient resource allocation during hit-to-lead and early lead optimization phases. This procurement strategy is particularly appropriate when the chiral center at C5 will be eliminated (e.g., via oxidation to the ketone) or when diastereomeric separation will be performed following further functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.